![molecular formula C19H23N5O B2713656 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034561-52-7](/img/structure/B2713656.png)
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a triazole ring, a naphthalene moiety, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common route starts with the preparation of the triazole ring, followed by the introduction of the butan-2-yl group. The naphthalene moiety is then attached via a methyl linkage, and finally, the urea group is introduced through a reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole ring and the naphthalene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring.
Substitution: Various substitution reactions can occur, particularly at the triazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins. The urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(phenyl)methyl]urea
- 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(benzyl)methyl]urea
Uniqueness
The presence of the naphthalene moiety in 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea distinguishes it from similar compounds, potentially offering unique binding properties and interactions in biological systems.
Propiedades
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14(2)18(11-24-13-20-12-22-24)23-19(25)21-10-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12-14,18H,10-11H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPBBHGKSIPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
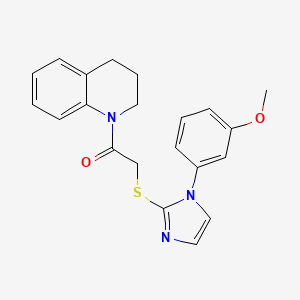
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2713578.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2713581.png)
![4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B2713582.png)

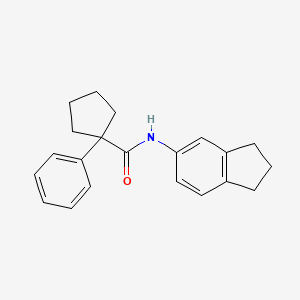
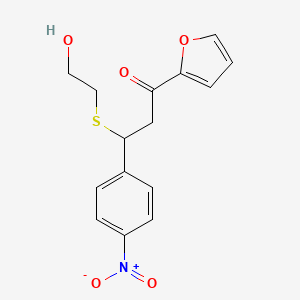
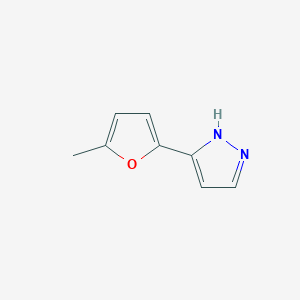
![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)
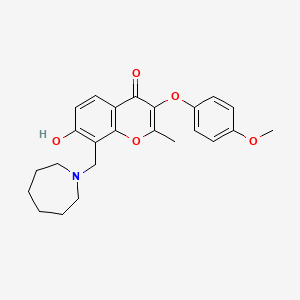

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

